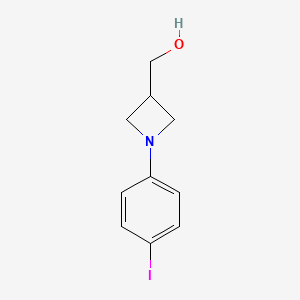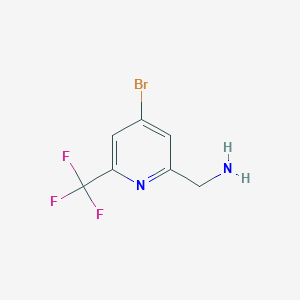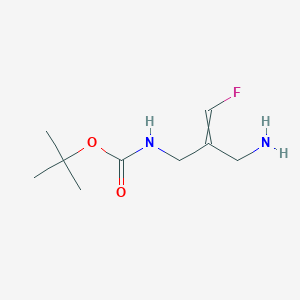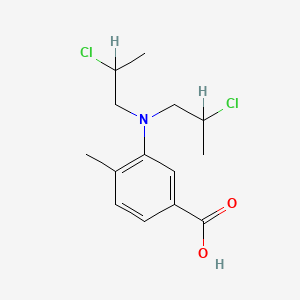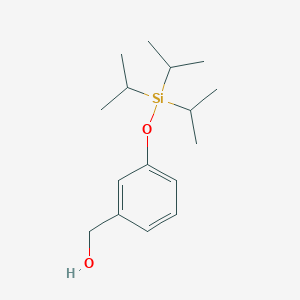
3-Triisopropylsilanoxy-benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triisopropylsilyloxy)benzyl alcohol is an organic compound that features a benzyl alcohol moiety protected by a triisopropylsilyl (TIPS) group. This compound is often used in organic synthesis due to its stability and the ease with which the TIPS group can be removed under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisopropylsilyloxy)benzyl alcohol typically involves the protection of benzyl alcohol with a triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Benzyl alcohol+TIPS-Cl→3-(Triisopropylsilyloxy)benzyl alcohol
Industrial Production Methods
On an industrial scale, the production of 3-(Triisopropylsilyloxy)benzyl alcohol follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triisopropylsilyloxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The TIPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) are often used.
Substitution: The TIPS group can be removed using TBAF (Tetrabutylammonium fluoride) in THF (Tetrahydrofuran).
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Toluene.
Substitution: Benzyl alcohol.
Applications De Recherche Scientifique
3-(Triisopropylsilyloxy)benzyl alcohol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Triisopropylsilyloxy)benzyl alcohol primarily involves the protection and deprotection of the hydroxyl group. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the cleavage of the Si-O bond using fluoride ions, which results in the release of the free alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethylsilyloxy)benzyl alcohol
- 3-(Tert-butyldimethylsilyloxy)benzyl alcohol
- 3-(Triethylsilyloxy)benzyl alcohol
Uniqueness
3-(Triisopropylsilyloxy)benzyl alcohol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in reactions where selective protection is crucial.
Propriétés
Formule moléculaire |
C16H28O2Si |
|---|---|
Poids moléculaire |
280.48 g/mol |
Nom IUPAC |
[3-tri(propan-2-yl)silyloxyphenyl]methanol |
InChI |
InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14,17H,11H2,1-6H3 |
Clé InChI |
QRMCIDBYXHYBCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


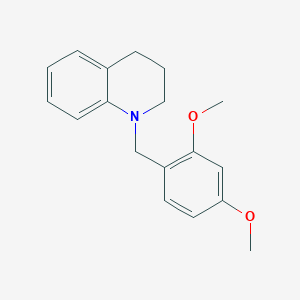
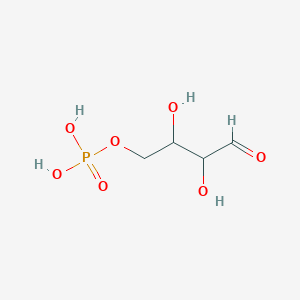
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
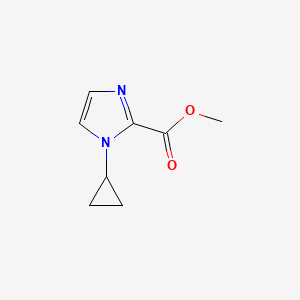
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
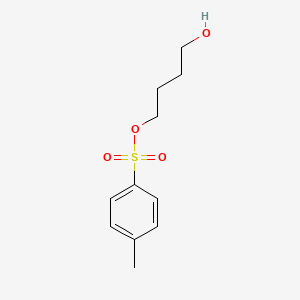
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)

